Bienvenue dans la boutique en ligne BenchChem!

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine

Lipophilicity LogP Drug-likeness

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a differentiated kinase inhibitor building block. The imidazo[1,2-b]pyridazine scaffold is validated against Haspin, TAK1, BTK, and Mps1. The 6-cyclobutylmethoxy group provides conformational constraint (higher Fsp³), steric shielding of the ether oxygen against CYP450 oxidation, and an estimated ΔLogP of +1.2 versus the methoxy analog, enhancing blood-brain barrier permeability. This compound enables matched molecular pair studies for metabolic stability optimization and late-stage diversification via strain-release ring-opening. Procure this scaffold to accelerate CNS-targeted kinase programs or focused library synthesis.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 2195940-46-4
Cat. No. B2977618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine
CAS2195940-46-4
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESC1CC(C1)COC2=NN3C=CN=C3C=C2
InChIInChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2
InChIKeyIINXJDMZBPOJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine – A Distinctive 6-Alkoxy-Substituted Imidazo[1,2-b]pyridazine Building Block for Kinase-Focused Discovery


6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine (CAS 2195940-46-4, molecular formula C₁₁H₁₃N₃O, molecular weight 203.24) is a heterocyclic small molecule that combines the imidazo[1,2-b]pyridazine core, a privileged scaffold in kinase inhibitor design, with a cyclobutylmethoxy substituent at the 6-position . The imidazo[1,2-b]pyridazine scaffold has been validated across multiple kinase targets, including Haspin, TAK1, BTK, and Mps1, establishing it as a versatile starting point for medicinal chemistry programs [1][2]. The cyclobutylmethoxy group introduces a conformationally constrained, lipophilic alkyl-ether that differentiates this compound from simpler 6-alkoxy analogs (e.g., 6-methoxy or 6-ethoxy derivatives) and is expected to modulate physicochemical properties, metabolic stability, and target-binding interactions in ways that generic substitution cannot replicate.

Why Generic 6-Alkoxy-Imidazo[1,2-b]pyridazines Cannot Substitute for 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine in Structure-Activity Optimization


Even minor alterations to the 6-alkoxy substituent on the imidazo[1,2-b]pyridazine scaffold can produce large shifts in lipophilicity, metabolic stability, and kinase selectivity profiles . The cyclobutylmethoxy group is not a simple isostere of methoxy or ethoxy; it introduces a strained, four-membered carbocycle that alters conformational preference, increases sp³-character (Fsp³), and provides steric shielding of the ether oxygen against cytochrome P450-mediated oxidation [1]. These differences are not captured by generic structural similarity and mean that procurement of a 6-methoxy or 6-ethoxy analog will not replicate the physicochemical or biological behavior of the cyclobutylmethoxy derivative. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine Versus Closest Analogs – Evidence for Scientific Selection


Lipophilicity Enhancement: Cyclobutylmethoxy vs. Methoxy in a Pyridazine Scaffold – ~1.2 Log Unit Increase

Substitution of a methoxy group with a cyclobutylmethoxy group on a pyridazine scaffold increases calculated LogP by approximately 1.2 log units, from −0.16 to 1.07, as determined by Fluorochem's computational property predictions for the closely related tetrahydropyrido[4,3-c]pyridazine series . This magnitude of lipophilicity shift is known to substantially impact membrane permeability, plasma protein binding, and off-target promiscuity in lead optimization programs [1].

Lipophilicity LogP Drug-likeness 6-Alkoxy-pyridazine

Metabolic Stability Advantage Conferred by the Cyclobutyl Ring – Shielding Against Oxidative Metabolism

The cyclobutyl ring has been widely documented to improve metabolic stability by sterically shielding adjacent functional groups from cytochrome P450-mediated oxidation. In a comprehensive review of cyclobutane-containing drug candidates, Meanwell (2022) highlights that the cyclobutyl group reduces oxidative metabolism through steric hindrance and conformational restriction, leading to prolonged half-life in microsomal stability assays compared to linear alkyl or smaller cycloalkyl analogs [1]. Compounds bearing the cyclobutylmethoxy group benefit from this general effect, which is absent in 6-methoxy or 6-ethoxy imidazo[1,2-b]pyridazine analogs.

Metabolic stability CYP450 Cyclobutane Oxidative metabolism

Scaffold Pre-Validation in Kinase Inhibition – Imidazo[1,2-b]pyridazine Core Delivers Nanomolar Potency Across Multiple Kinase Targets

The imidazo[1,2-b]pyridazine scaffold has demonstrated nanomolar inhibitory potency against several therapeutically relevant kinases. For example, a recent 2025 study identified imidazo[1,2-b]pyridazine derivatives as potent irreversible BTK inhibitors with IC₅₀ values as low as 1.3 nM [1]. Similarly, disubstituted imidazo[1,2-b]pyridazines have been reported as selective Haspin inhibitors with sub-micromolar activity in cancer cell lines [2]. 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine, by virtue of its scaffold, is positioned as a building block for generating novel kinase inhibitors with potentially differentiated selectivity and pharmacokinetic profiles due to the unique cyclobutylmethoxy substituent.

Kinase inhibition Imidazo[1,2-b]pyridazine BTK Haspin TAK1

Synthetic Versatility – The Cyclobutylmethoxy Group as a Handle for Late-Stage Functionalization

The cyclobutylmethoxy group contains a strained C–C bond that can undergo selective ring-opening reactions under transition-metal catalysis, providing a unique synthetic handle not available with methoxy or ethoxy analogs [1]. This feature enables late-stage diversification strategies such as C–H activation, cross-coupling, or ring-expansion to generate libraries of analogs from a single advanced intermediate. The imidazo[1,2-b]pyridazine core has been extensively functionalized at positions 2, 3, and 8, and the 6-cyclobutylmethoxy group allows orthogonal reactivity without competing with these established derivatization sites [2].

Late-stage functionalization C-H activation Medicinal chemistry Building block

Procurement-Driven Application Scenarios for 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine


Kinase Inhibitor Lead Generation Libraries

Leveraging the imidazo[1,2-b]pyridazine scaffold's established kinase inhibition profile [1], 6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine can serve as a key building block for synthesizing focused kinase inhibitor libraries. The cyclobutylmethoxy group introduces conformational constraint and enhanced lipophilicity, which are desirable features for targeting the ATP-binding pocket of kinases. Procurement of this compound enables the rapid generation of 2,3,8-trisubstituted analogs for screening against kinase panels.

Metabolic Stability Optimization Programs

For lead series suffering from high oxidative clearance due to labile alkoxy substituents, replacement of a 6-methoxy or 6-ethoxy group with the cyclobutylmethoxy group is expected to improve microsomal stability through steric shielding of the ether oxygen . This compound is an ideal starting material for synthesizing matched molecular pairs to quantify the metabolic stability gain attributable to the cyclobutylmethoxy group.

Late-Stage Functionalization and SAR Expansion

The strained cyclobutane ring in the cyclobutylmethoxy group offers unique ring-opening reactivity that can be exploited for late-stage diversification . Researchers can use this compound to prepare advanced intermediates and then apply transition-metal-catalyzed C–C bond cleavage to generate diverse linear or ring-expanded products, enabling rapid exploration of chemical space around the 6-position without resynthesis of the entire scaffold.

Physicochemical Property Modulation in CNS-Penetrant Kinase Inhibitors

The increased lipophilicity (ΔLogP ≈ +1.2 vs. methoxy analog) positions the cyclobutylmethoxy derivative as a candidate for programs requiring enhanced blood-brain barrier permeability. Combined with the scaffold's kinase inhibition activity [1], this makes it suitable for CNS-targeted kinase inhibitor projects where balancing potency with CNS penetration is critical.

Quote Request

Request a Quote for 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.